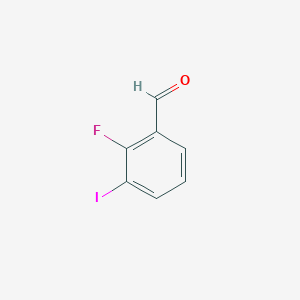

Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

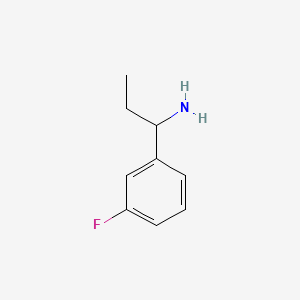

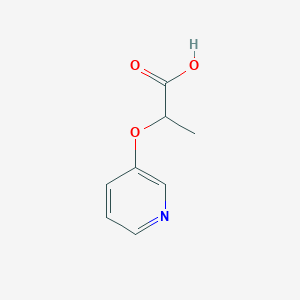

Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate, also known as isopropyl 2-A4SBMTC, is a novel small-molecule inhibitor of cytochrome P450 (CYP) enzymes. This compound has been the subject of several recent studies due to its potential as an effective inhibitor of CYP enzymes. It has been found to be a potent inhibitor of several CYP enzymes, including CYP2C9, CYP2C19, and CYP2D6. This compound has also been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.

Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

- Synthesis of Methyl Esters of N-heteroamino-methylenemalonic Acids : This research explores the synthesis of various N-heteroamino-methylenemalonic acids, contributing to the field of exotic amino acids and heterocyclic chemistry. The process involves methanolysis at room temperature, offering insights into heterocyclic compound synthesis which could be relevant for derivatives similar to the specified compound (Zicāne et al., 2000).

Dye Synthesis

- Novel Heterocyclic Disperse Dyes : This study focuses on the synthesis of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives for dyeing polyester fibers, highlighting the versatility of aminothiophenes in producing a range of dye colors with good fastness properties, although poor photostability was noted. This research might suggest potential applications in fabric dyeing and materials science for related compounds (Iyun et al., 2015).

Biochemical Applications

- Synthesis and Evaluation of Antimicrobial Activity : The synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their evaluation for antimicrobial activity provides a foundation for the development of new antimicrobial agents. This work illustrates the biological relevance of thiophene derivatives in drug discovery and antimicrobial studies (Prasad et al., 2017).

Drug Development and Modification

- Modifications of Ibuprofen for Enhanced Skin Permeability : Research into modifications of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters, aiming at more effective drugs with increased skin permeability, reveals the significance of chemical modifications in enhancing drug properties. This could suggest pathways for modifying the chemical for improved medicinal properties (Ossowicz-Rupniewska et al., 2022).

Propiedades

IUPAC Name |

propan-2-yl 2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2S/c1-6-12(4)14-7-9-15(10-8-14)16-13(5)23-18(20)17(16)19(21)22-11(2)3/h7-12H,6,20H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLBELHYTBBCCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131447 |

Source

|

| Record name | 1-Methylethyl 2-amino-5-methyl-4-[4-(1-methylpropyl)phenyl]-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905011-53-2 |

Source

|

| Record name | 1-Methylethyl 2-amino-5-methyl-4-[4-(1-methylpropyl)phenyl]-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905011-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-amino-5-methyl-4-[4-(1-methylpropyl)phenyl]-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)